2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazolopyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: Coupling of the chlorinated intermediates with pyridine-3-carboxamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Coupling Reagents: EDCI, DCC.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide: Similar in structure but with different substitutions or functional groups.
Triazolopyridine derivatives: Compounds with similar triazolopyridine moieties but different aromatic substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine substitutions and triazolopyridine structure, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H9Cl4N5O |
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Molecular Weight |
453.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H9Cl4N5O/c19-12-5-3-9(23-18(28)10-4-6-14(21)24-15(10)22)8-11(12)16-25-26-17-13(20)2-1-7-27(16)17/h1-8H,(H,23,28) |
InChI Key |
DXLQRBYXAMRQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C3=C(C=CC(=C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl)Cl)C(=C1)Cl |
Origin of Product |
United States |
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